2-Bromo-6-[difluoro(phenyl)methyl]pyridine
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Overview
Description
2-Bromo-6-[difluoro(phenyl)methyl]pyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 2-position and a difluoromethyl group attached to a phenyl ring at the 6-position of the pyridine ring
Mechanism of Action
Target of Action
It’s known that bromopyridine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with the target, while transmetalation involves the transfer of a group from boron to palladium .
Biochemical Pathways
The compound likely participates in the SM cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds and is widely used in organic synthesis . The downstream effects of this pathway can vary greatly depending on the specific reactants and conditions used.
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of SM cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[difluoro(phenyl)methyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and difluorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) are often employed to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the difluorobenzyl group is introduced to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[difluoro(phenyl)methyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-[difluoro(phenyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 4-Bromo-2,6-difluorophenylamine
- 2-Bromo-6-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-[difluoro(phenyl)methyl]pyridine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
2-bromo-6-[difluoro(phenyl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2N/c13-11-8-4-7-10(16-11)12(14,15)9-5-2-1-3-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENJQVGAYPFLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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